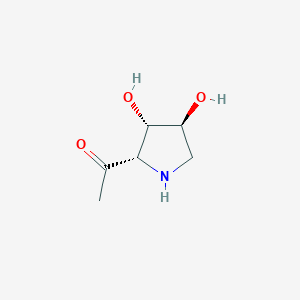
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a compound of significant interest in the fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxyl groups and an ethanone moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by selective hydroxylation at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typical reducing agents.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the ethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways .
Comparación Con Compuestos Similares
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)methanone
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)propanone
Uniqueness: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and an ethanone moiety allows for diverse chemical transformations and interactions .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-[(2S,3S,4S)-3,4-dihydroxypyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
Clave InChI |
CBFQQQJUOJGQSH-KVQBGUIXSA-N |
SMILES isomérico |
CC(=O)[C@@H]1[C@@H]([C@H](CN1)O)O |
SMILES canónico |
CC(=O)C1C(C(CN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


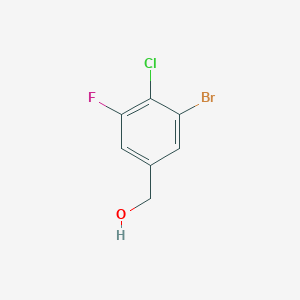

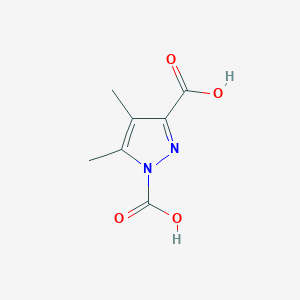
![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
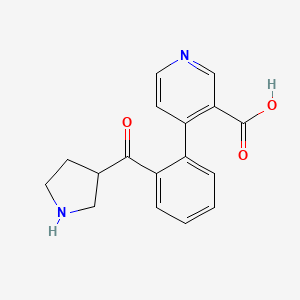
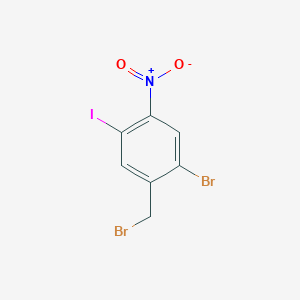
![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
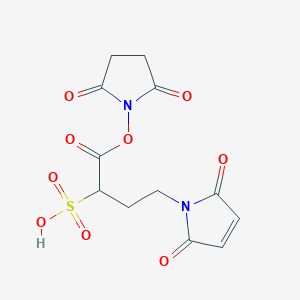
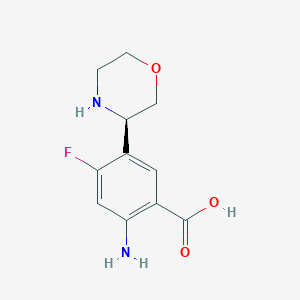

![tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12864969.png)
![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
